molecular formula C14H16FN3 B7017256 N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine

N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No.: B7017256
M. Wt: 245.29 g/mol
InChI Key: KFXRDPOQZPMULW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to a tetrahydroindazole core, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c15-12-6-4-10(5-7-12)8-16-13-3-1-2-11-9-17-18-14(11)13/h4-7,9,13,16H,1-3,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRDPOQZPMULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the indazole core.

    Final Amination:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxides, nitroso compounds, or other oxidized derivatives.

    Reduction Products: Amines, alcohols, or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores but different substituents, such as N-phenylindazole and N-methylindazole.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups attached to different cores, such as 4-fluorophenylmethanol and 4-fluorophenylacetic acid.

Uniqueness: N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine is unique due to its specific combination of the fluorophenyl group and the tetrahydroindazole core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

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